2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone
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Overview
Description
2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone is a complex organic compound that features a unique structure combining adamantane, benzoxazole, and phenylethanone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, which can be synthesized from 2-aminophenol and aldehydes under catalytic conditions . The adamantyl group is introduced through a substitution reaction involving adamantyl bromide and a suitable nucleophile . The final step involves the formation of the thioether linkage between the benzoxazole and phenylethanone moieties, often achieved through S-alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.
Substitution: The adamantyl and benzoxazole moieties can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as thiols and amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structure.
Mechanism of Action
The mechanism of action of 2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone involves its interaction with specific molecular targets. The adamantyl group is known for its ability to enhance membrane permeability, allowing the compound to effectively reach intracellular targets. The benzoxazole moiety can interact with enzymes and receptors, modulating their activity. The thioether linkage provides additional sites for chemical modification, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-biphenyl-4-ylethanone: Shares a similar core structure but with a biphenyl group instead of a phenyl group.
2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-(4-fluorophenyl)ethanone: Contains a fluorine atom on the phenyl ring, which can alter its chemical properties.
Uniqueness
The uniqueness of 2-{[5-(1-Adamantyl)-1,3-benzoxazol-2-yl]thio}-1-phenylethanone lies in its combination of the adamantyl, benzoxazole, and phenylethanone moieties. This unique structure imparts a range of chemical and biological properties, making it a versatile compound for various applications .
Properties
Molecular Formula |
C25H25NO2S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
2-[[5-(1-adamantyl)-1,3-benzoxazol-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C25H25NO2S/c27-22(19-4-2-1-3-5-19)15-29-24-26-21-11-20(6-7-23(21)28-24)25-12-16-8-17(13-25)10-18(9-16)14-25/h1-7,11,16-18H,8-10,12-15H2 |
InChI Key |
CSLUQGPPZVJGNO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)OC(=N5)SCC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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